REACTION_CXSMILES
|
[Cl:1][C:2](=[CH2:5])[C:3]#[N:4].C1CC=CC=1.[C:11]1([CH3:17])[CH:16]=CC=[CH:13][CH:12]=1>>[Cl:1][C:2]1([C:3]#[N:4])[CH2:16][CH:11]2[CH2:17][CH:5]1[CH:13]=[CH:12]2
|
Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
37.7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred for 60 h at ambient temperature under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
The reaction was then concentrated by rotary evaporation
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Type
|
CUSTOM
|
Details
|
to remove the majority of the toluene
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Type
|
DISTILLATION
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Details
|
The compound was purified by vacuum distillation (100-150° C., 15 mm Hg)
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C2C=CC(C1)C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.7 g | |
YIELD: PERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |